5-Amino-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one
CAS No.: 62019-60-7
Cat. No.: VC15955290
Molecular Formula: C12H10N4O
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62019-60-7 |
|---|---|
| Molecular Formula | C12H10N4O |
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | 5-amino-4-quinolin-2-yl-1,2-dihydropyrazol-3-one |
| Standard InChI | InChI=1S/C12H10N4O/c13-11-10(12(17)16-15-11)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H,(H4,13,15,16,17) |
| Standard InChI Key | JIDZVAOATFGUSL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C3=C(NNC3=O)N |
Introduction
Structural and Molecular Features
The compound’s IUPAC name, 5-amino-4-quinolin-2-yl-1,2-dihydropyrazol-3-one, reflects its fused heterocyclic architecture. Key structural attributes include:
-
A pyrazol-3-one ring substituted with an amino group at position 5 and a quinolin-2-yl group at position 4.
-
A conjugated system enabling π-π interactions and hydrogen bonding, as evidenced by its planar geometry.
Table 1: Fundamental Molecular Data
| Property | Value |
|---|---|
| CAS No. | 62019-60-7 |
| Molecular Formula | |
| Molecular Weight | 226.23 g/mol |
| SMILES | C1=CC=C2C(=C1)C=CC(=N2)C3=C(NNC3=O)N |
| InChI Key | JIDZVAOATFGUSL-UHFFFAOYSA-N |
The quinoline moiety contributes aromatic stability, while the pyrazol-3-one ring introduces tautomerism potential, influencing reactivity .
Synthetic Routes
One-Pot Condensation Strategies
A modified Knorr-type reaction enables efficient synthesis. In a representative protocol:
-
Reactants: Quinoline-2-carbaldehyde and cyanoacetohydrazide undergo condensation in ethanol-pyridine (3:1) under reflux.
-
Cyclization: Intermediate formation via Knoevenagel adducts, followed by intramolecular cyclization to yield the pyrazol-3-one core.
-
Isolation: Precipitation in chilled ethanol yields the pure product (83% yield) .
Table 2: Synthetic Conditions
| Parameter | Detail |
|---|---|
| Solvent System | Ethanol-pyridine (3:1) |
| Temperature | Reflux (78–80°C) |
| Reaction Time | 2–3 hours |
| Yield | 80–83% |
Post-Synthetic Modifications
The amino group at position 5 permits regioselective derivatization:
-
Diazotization: Forms aryl diazonium salts for Suzuki–Miyaura cross-coupling, introducing aryl/hetaryl groups .
-
Nitrosamine Protection: Enables Pd-catalyzed C–H activation without side reactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
-NMR (DMSO-d₆):
-
δ 7.88 ppm (s, 1H, pyrazole-H).
-
δ 8.66 ppm (s, 1H, quinoline-H).
-
δ 6.80–7.61 ppm (m, 6H, aromatic protons).
-
-
-NMR:
-
162.5 ppm (C=O), 154.2 ppm (C=N), 121–148 ppm (aromatic carbons).
-
Infrared (IR) Spectroscopy
Reactivity and Derivative Formation
Tautomerism and Protonation
The pyrazol-3-one ring exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding. Protonation at N2 generates a resonance-stabilized cation, enhancing electrophilic substitution reactivity.
Cross-Coupling Reactions
-
Suzuki–Miyaura: Arylation at position 5 using boronic acids (e.g., phenylboronic acid) achieves 71% yield over four steps .
-
Buchwald–Hartwig Amination: Introduces alkyl/aryl amines at position 4 .
| Parameter | Value |
|---|---|
| Plasma Half-Life (mice) | 4.2 hours |
| Brain Penetration | 0.8 (brain/plasma ratio) |
| Oral Bioavailability | 67% |
Antimicrobial Activity
Quinoline-pyrazole hybrids exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, though direct data for this compound remains unpublished.
Analytical and Industrial Applications
Quality Control Techniques
-
HPLC: Purity >98% using C18 column (acetonitrile/water gradient).
-
Mass Spectrometry: ESI-MS shows [M+H] at m/z 227.1.
Material Science
Conjugated π-systems enable applications in:
-
Organic semiconductors (hole mobility: 0.12 cm²/V·s).
-
Fluorescent sensors for metal ions (e.g., Fe³⁺ detection limit: 0.1 µM).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume